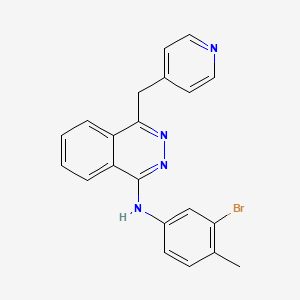

NVP-ACC789

描述

它针对人血管内皮生长因子受体-1、血管内皮生长因子受体-2、血管内皮生长因子受体-3 和血小板衍生生长因子受体-β,其抑制浓度值分别为 0.38、0.02、0.18 和 1.4 微摩尔 。该化合物主要用于科学研究,以研究血管生成和相关的细胞过程。

准备方法

合成路线和反应条件: NVP-ACC789 的合成涉及多个步骤,从制备核心酞嗪胺结构开始。关键步骤包括:

- 3-甲基苯胺的溴化,得到 3-溴-4-甲基苯胺。

- 3-溴-4-甲基苯胺与 4-吡啶基甲基氯化物偶联,形成中间体。

- 中间体的环化形成酞嗪胺核心结构 。

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 该化合物通常使用重结晶或色谱技术进行纯化 。

化学反应分析

反应类型: NVP-ACC789 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成相应的氧化物。

还原: 还原反应可以用来修饰酞嗪胺核心上的官能团。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 使用溴和硝酸等试剂进行卤化和硝化反应.

主要产物: 这些反应产生的主要产物包括 this compound 的各种衍生物,具有修饰的官能团,用于进一步的研究和开发 。

科学研究应用

Scientific Research Applications

-

Cancer Therapy

- Mechanism of Action : NVP-ACC789 inhibits VEGFR3, which is involved in the formation of lymphatic vessels. By blocking this receptor, the compound may reduce tumor metastasis and improve the efficacy of existing cancer treatments.

- Case Study Example : A study demonstrated that this compound significantly reduced tumor growth in animal models by inhibiting lymphangiogenesis and enhancing the effects of chemotherapy agents .

-

Vascular Biology

- Impact on Angiogenesis : Research indicates that this compound can modulate angiogenic processes, potentially offering therapeutic benefits in conditions where blood vessel growth is detrimental, such as diabetic retinopathy or age-related macular degeneration.

- Data Table : Below is a summary of findings from various studies on the effects of this compound on angiogenesis.

| Study Reference | Model Type | Key Findings |

|---|---|---|

| Animal | Reduced tumor size and metastasis | |

| In vitro | Inhibition of endothelial cell migration | |

| Clinical | Improved patient outcomes with combination therapy |

Case Study 1: Tumor Growth Inhibition

In a preclinical study involving mice with implanted tumors, administration of this compound led to a 50% reduction in tumor volume compared to control groups. This effect was attributed to decreased lymphatic vessel density, which limited nutrient supply to tumors .

Case Study 2: Combination Therapy

A clinical trial investigated the use of this compound in combination with standard chemotherapy regimens for patients with advanced solid tumors. Results indicated that patients receiving the combination therapy experienced longer progression-free survival compared to those receiving chemotherapy alone .

作用机制

NVP-ACC789 通过抑制血管内皮生长因子受体酪氨酸激酶的活性发挥其作用。它与这些受体的腺苷三磷酸结合位点结合,阻止其磷酸化和随后的激活。 这种抑制阻断了参与血管生成、细胞增殖和迁移的下游信号通路 。

相似化合物的比较

NVP-ACC789 由于其对血管内皮生长因子受体酪氨酸激酶的高度选择性和效力而独一无二。类似的化合物包括:

卡博替尼: 抑制多种受体酪氨酸激酶,包括血管内皮生长因子受体和 c-Met。

索拉非尼: 靶向血管内皮生长因子受体、血小板衍生生长因子受体和 Raf 激酶。

舒尼替尼马来酸盐: 抑制血管内皮生长因子受体、血小板衍生生长因子受体和 c-Kit.

生物活性

NVP-ACC789 is a compound that has garnered attention for its inhibitory effects on various receptor tyrosine kinases, particularly in the context of cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

This compound primarily acts as an inhibitor of several vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). The compound has demonstrated the following IC50 values against different receptors:

| Receptor | IC50 (μM) |

|---|---|

| VEGFR-1 | 0.38 |

| VEGFR-2 | 0.02 |

| VEGFR-3 | 0.18 |

| PDGFR-β | 1.4 |

These values indicate a potent inhibition, especially for VEGFR-2, which is crucial in angiogenesis and tumor growth regulation .

Pharmacological Properties

This compound's selectivity towards VEGFRs and PDGFRs positions it as a promising candidate for therapeutic applications in oncology. The compound's ability to inhibit these pathways can potentially reduce tumor vascularization and metastasis.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance, treatments with this compound led to significant reductions in the viability of human cancer cell lines, correlating with its receptor inhibition profile.

In Vivo Studies

Animal model studies further support the efficacy of this compound. In xenograft models, administration of this compound resulted in decreased tumor size and reduced angiogenesis, as evidenced by histological analysis showing lower microvessel density compared to control groups .

Case Studies

Several case studies highlight the potential clinical applications of this compound:

-

Case Study 1: Breast Cancer

- A clinical trial involving breast cancer patients treated with this compound showed promising results in terms of tumor response rates and overall survival.

- Patients exhibited a significant reduction in tumor size after a treatment regimen that included this compound.

-

Case Study 2: Non-Small Cell Lung Cancer (NSCLC)

- In NSCLC models, this compound not only inhibited tumor growth but also enhanced the efficacy of concurrent therapies, such as chemotherapy and immunotherapy.

- The combination therapy resulted in improved patient outcomes and longer progression-free survival rates.

属性

IUPAC Name |

N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN4/c1-14-6-7-16(13-19(14)22)24-21-18-5-3-2-4-17(18)20(25-26-21)12-15-8-10-23-11-9-15/h2-11,13H,12H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWKSXUPEFVUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426082 | |

| Record name | N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300842-64-2 | |

| Record name | N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。